molecular formula C9H9BO4 B13078658 Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate

Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate

Cat. No.: B13078658
M. Wt: 191.98 g/mol
InChI Key: KDWMNIUPUABYMG-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate is an organic compound with the molecular formula C9H9BO4 It is a derivative of oxaborole, a class of compounds known for their unique boron-containing heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate can be synthesized through the reaction of benzoic acid derivatives with boronic acids or boronates under specific conditions. The reaction typically involves the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethyl sulfoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. Quality control measures, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .

Scientific Research Applications

Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with biological molecules, such as enzymes and receptors. This interaction can inhibit the activity of these molecules, leading to various biological effects. The compound’s ability to form stable complexes with biological targets makes it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
  • N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides

Uniqueness

Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural feature enhances its solubility and reactivity compared to other similar compounds. Additionally, its ability to form stable complexes with biological targets sets it apart from other boron-containing compounds .

Properties

Molecular Formula

C9H9BO4

Molecular Weight

191.98 g/mol

IUPAC Name

methyl 1-hydroxy-3H-2,1-benzoxaborole-7-carboxylate

InChI

InChI=1S/C9H9BO4/c1-13-9(11)7-4-2-3-6-5-14-10(12)8(6)7/h2-4,12H,5H2,1H3

InChI Key

KDWMNIUPUABYMG-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2C(=O)OC)O

Origin of Product

United States

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